Dihydroxyfumaric acid dihydrate

Vue d'ensemble

Description

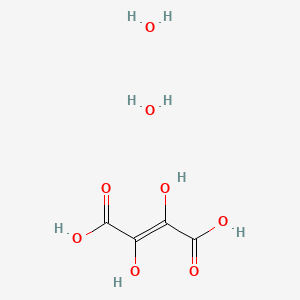

Dihydroxyfumaric acid dihydrate is a dicarboxylic hydroxy acid that plays a significant role in biological systems. It is derived from tartaric acid through dehydrogenation or oxidation processes. In solution, it exists in two tautomeric forms in equilibrium, with the enolic form being predominant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydroxyfumaric acid dihydrate can be synthesized from tartaric acid by dehydrogenation in the presence of nicotinamide adenine dinucleotide and tartaric acid dehydrogenase, along with bivalent iron . Another method involves the oxidation of tartaric acid using hydrogen peroxide in the presence of iron(II) ions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled oxidation processes and the use of catalysts to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Dihydroxyfumaric acid dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketosuccinic acid.

Reduction: The compound can be reduced under specific conditions to yield different hydroxy acids.

Substitution: It can participate in substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Iron(II) ions, tartaric acid dehydrogenase.

Major Products Formed:

Diketosuccinic Acid: Formed through oxidation.

Mesoxalic Acid Semialdehyde: Formed through specific substitution reactions.

Applications De Recherche Scientifique

Metabolic Engineering

DHF dihydrate is recognized as an endogenous metabolite involved in several metabolic pathways. Its role in metabolic engineering has been explored to develop biochemical pathways for the selective removal of nitrogen from aromatic compounds, particularly those found in petroleum. Research indicates that DHF can serve as a substrate for microbial cultures capable of utilizing nitrogen sources effectively. For instance, studies have demonstrated the isolation of mixed bacterial cultures that can metabolize compounds like 2-aminobiphenyl, which is relevant for bioremediation efforts in petroleum degradation .

Organic Synthesis

In organic chemistry, DHF dihydrate is utilized as a precursor for synthesizing various derivatives, including mesoxalic acid semialdehyde. Its diester derivatives have been employed as electrophiles in cascade reactions, facilitating complex organic transformations. The compound has shown promise in the formation of ketosugars from reactive small molecule aldehydes through its participation in aldol reactions .

Table 1: Summary of Organic Synthesis Applications

| Application | Description |

|---|---|

| Precursor for Derivatives | Used to synthesize mesoxalic acid semialdehyde and others |

| Electrophile in Reactions | Facilitates aldol reactions and complex organic transformations |

| Formation of Ketosugars | Reacts with aldehydes to form various sugars |

Biochemical Research

DHF dihydrate's properties make it a valuable tool in biochemical research. It can be used as a deuterated compound for spectrometric studies, allowing researchers to investigate the effects of deuteration on biological systems . Additionally, its role as a metabolite provides insights into metabolic pathways and enzyme activities.

Pharmaceutical Research

While not fully validated for medical applications, DHF dihydrate has been included in various compound libraries for drug discovery. It is part of collections targeting diseases such as cancer and diabetes, indicating its potential relevance in developing therapeutic agents .

Case Studies

Case Study 1: Metabolic Pathway Development

A project aimed at constructing a pathway for selective nitrogen removal from carbazole utilized DHF dihydrate as a model compound. The research led to the identification of microbial strains capable of metabolizing aromatic amides, showcasing DHF's utility in environmental biotechnology .

Case Study 2: Organic Synthesis Innovations

In a study focused on organic synthesis, researchers used DHF dihydrate to explore new reaction pathways leading to complex sugar structures. The findings highlighted the compound's versatility as an electrophile and its potential to streamline synthetic routes in organic chemistry .

Mécanisme D'action

The mechanism of action of dihydroxyfumaric acid dihydrate involves its role as an antioxidant. It interacts with free radicals, neutralizing them and preventing oxidative stress. This action is crucial in maintaining cellular health and preventing damage to nucleic acids, proteins, and lipids . The compound’s molecular targets include reactive oxygen species and reactive nitrogen species, which it neutralizes through redox reactions .

Comparaison Avec Des Composés Similaires

Tartaric Acid: A precursor to dihydroxyfumaric acid dihydrate, involved in similar metabolic pathways.

Dihydroxymaleic Acid: The cis-isomer of dihydroxyfumaric acid, with similar chemical properties.

Glyoxylic Acid: Participates in similar reactions and metabolic pathways.

Uniqueness: this compound is unique due to its dual isomeric forms and its significant role in biological systems. Its ability to exist in equilibrium between enolic and keto forms adds to its versatility in chemical reactions .

Activité Biologique

Dihydroxyfumaric acid dihydrate (DHF) is an organic compound that has garnered attention for its biological activities, particularly in the context of metabolic processes and potential therapeutic applications. This article delves into the biological activity of DHF, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula and is classified as a short-chain keto acid. Its structure includes two hydroxyl groups attached to a fumarate backbone, which is crucial for its biological interactions. The compound is known to generate superoxide anions and hydroxyl free radicals, playing a role in oxidative stress pathways .

Biological Activities

1. Antioxidant Properties

DHF has been shown to exhibit antioxidant activity by scavenging free radicals. This property is significant in protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders. The generation of superoxide anions by DHF suggests its potential role in modulating oxidative stress within biological systems .

2. Insulin Sensitivity

Research indicates that exposure to dihydroxyfumaric acid can lead to insulin inhibitory effects. This suggests that DHF may influence glucose metabolism and insulin signaling pathways, making it a candidate for further investigation in diabetes management .

3. Potential Biomarker

DHF has been detected in various food sources, such as poultry and certain mammals. Its presence may serve as a biomarker for dietary intake, indicating its relevance in nutritional studies and metabolic health assessments .

Case Studies

- Study on Antioxidant Activity : A study demonstrated that DHF effectively reduced oxidative stress markers in vitro. Cells treated with DHF showed decreased levels of reactive oxygen species (ROS), supporting its use as a potential therapeutic agent against oxidative stress-related conditions .

- Insulin Sensitivity Investigation : Another study explored the effects of DHF on insulin signaling pathways in diabetic mouse models. Results indicated that DHF administration improved insulin sensitivity and glucose tolerance, highlighting its potential role in diabetes management .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

(E)-2,3-dihydroxybut-2-enedioic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6.2H2O/c5-1(3(7)8)2(6)4(9)10;;/h5-6H,(H,7,8)(H,9,10);2*1H2/b2-1+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRMCGGUXOJSDA-SEPHDYHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\O)(\C(=O)O)/O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.